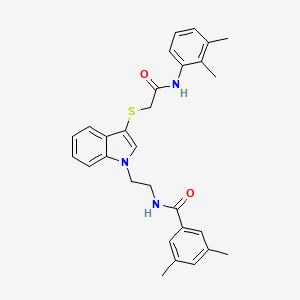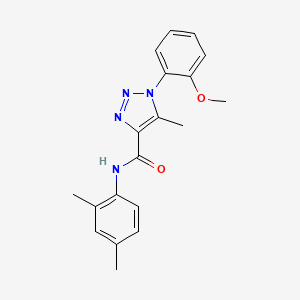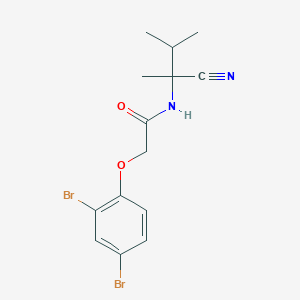
N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including an amide group (-CONH2), a thioether group (-S-), and an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors depending on the conditions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests that this compound could have aromatic properties, which could affect its chemical reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present and the conditions under which the reactions are carried out . For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The thioether group could be oxidized to form a sulfoxide or a sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group could contribute to its aromaticity, which could affect its solubility and reactivity .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The study by Mukaiyama & Yamaguchi (1966) explored the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to the synthesis of heterocyclic compounds and demonstrating the compound's utility in complex chemical synthesis processes (Mukaiyama & Yamaguchi, 1966).
Anticancer and Antimicrobial Activities
- Hosokami et al. (1992) investigated a series of acyl derivatives for their antiulcer activities, illustrating the potential medicinal applications of structurally complex compounds in drug discovery for gastrointestinal disorders (Hosokami et al., 1992).
- Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides, highlighting the relevance of such compounds in the development of polymers with potential applications in materials science (Butt et al., 2005).
Novel Drug Development
- Adolphe-Pierre et al. (1998) 's research on the chemical oxidation of an anticonvulsant compound points to the role of similar chemical entities in the development of new therapeutic agents (Adolphe-Pierre et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-19-14-20(2)16-23(15-19)29(34)30-12-13-32-17-27(24-9-5-6-11-26(24)32)35-18-28(33)31-25-10-7-8-21(3)22(25)4/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLXPACRFBTMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)

![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2675823.png)
![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)
![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2675830.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

![Methoxy[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2675837.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)